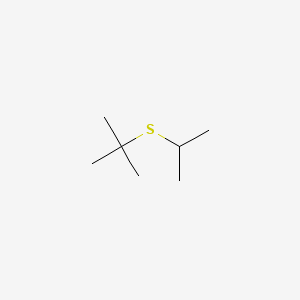

tert-Butyl Isopropyl sulfide

Description

Significance of Thioether Compounds in Contemporary Chemistry

Thioethers, also known as sulfides, are a class of organosulfur compounds with the general structure R-S-R'. wikipedia.org They are the sulfur analogues of ethers. wikipedia.org The significance of thioethers in modern chemistry is multifaceted. They are crucial in the synthesis of numerous biologically and pharmaceutically important compounds. researchgate.net The development of efficient methods for creating carbon-sulfur bonds is a significant area of research in organic synthesis. researchgate.nettandfonline.com

Thioethers and their derivatives are important in medicinal chemistry, materials science, and synthetic chemistry. researcher.life Many pharmaceuticals and bioactive compounds contain sulfur, and the diverse structures of these functional groups offer many possibilities for drug development. researchgate.net Furthermore, organosulfur compounds, including thioethers, play a role in biological processes such as protecting cells from oxidative damage. nih.gov

Overview of Dialkyl Sulfides as a Distinct Subclass

Dialkyl sulfides are a specific type of thioether where the sulfur atom is bonded to two alkyl groups. acs.org These compounds are characterized by the C-S-C functional group. wikipedia.org Like other volatile sulfides, they often have strong, unpleasant odors. wikipedia.org

The synthesis of dialkyl sulfides is an important transformation in organic and pharmaceutical chemistry. tandfonline.com A common method for preparing asymmetrical dialkyl sulfides is the reaction of a thiol with an alkyl halide in the presence of a base, which is analogous to the Williamson ether synthesis. jove.com Symmetrical dialkyl sulfides can be prepared by reacting two equivalents of an alkyl halide with sodium sulfide (B99878). jove.com

Dialkyl sulfides undergo various chemical reactions. For instance, they can be oxidized to sulfoxides and subsequently to sulfones. jove.commasterorganicchemistry.com They can also undergo hydrogenolysis in the presence of certain metal catalysts. wikipedia.org

Specific Research Context of tert-Butyl Isopropyl Sulfide

This compound is a dialkyl sulfide with the chemical formula C7H16S. nih.gov Its structure consists of a sulfur atom bonded to a tert-butyl group and an isopropyl group. stenutz.eu

Research involving this compound includes studies on its synthesis and reactions. For example, it has been used in the context of quenching living polyisobutylene (B167198) to produce exo-olefin terminated polymers. In this research, the bulkiness of the substituents on the sulfide influenced the yield of the desired product, with tert-butyl groups showing high efficiency. figshare.com

The compound has also been mentioned in the context of the synthesis of unsymmetrical dialkyl disulfides, where it is a related structure. orgsyn.org Additionally, the oxidation of dialkyl sulfides, a reaction class to which this compound belongs, is a subject of study for producing intermediates like sulfonyl chlorides, which are important in the synthesis of pharmaceuticals and agrochemicals. acsgcipr.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C7H16S nih.gov |

| Molecular Weight | 132.27 g/mol nih.govstenutz.eu |

| Boiling Point | 130 °C stenutz.eu |

| CAS Number | 44657-76-3 stenutz.eu |

Structure

3D Structure

Properties

CAS No. |

44657-76-3 |

|---|---|

Molecular Formula |

C7H16S |

Molecular Weight |

132.27 g/mol |

IUPAC Name |

2-methyl-2-propan-2-ylsulfanylpropane |

InChI |

InChI=1S/C7H16S/c1-6(2)8-7(3,4)5/h6H,1-5H3 |

InChI Key |

OBGJHUWOEJFPJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC(C)(C)C |

Origin of Product |

United States |

Iii. Mechanistic Investigations of Tert Butyl Isopropyl Sulfide Transformations

Oxidative Transformations of Dialkyl Sulfides

The oxidation of dialkyl sulfides is a fundamental transformation in organosulfur chemistry, providing access to sulfoxides and sulfones, which are important motifs in various chemical and pharmaceutical applications. acsgcipr.orgresearchgate.net The reactivity of dialkyl sulfides in these oxidations is influenced by their nucleophilicity. akjournals.com

Pathways to Sulfoxides and Sulfones

The oxidation of a sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone occurs in a stepwise manner. The first step involves the oxidation of the sulfide to the corresponding sulfoxide. If a more potent oxidizing agent is used or the reaction conditions are adjusted (e.g., by increasing the stoichiometry of the oxidant), the sulfoxide can undergo further oxidation to the sulfone. acsgcipr.orgakjournals.com

A common mechanistic pathway involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidant, such as hydrogen peroxide (H₂O₂) or a peracid. researchgate.net For instance, with H₂O₂, the reaction can be catalyzed by acids or metal catalysts. In the presence of acetic acid and a solid acid catalyst like Amberlyst 15, H₂O₂ is the primary oxidant for the sulfide-to-sulfoxide step. However, the subsequent oxidation of the sulfoxide to the sulfone is predominantly carried out by peracetic acid, which is formed in situ. akjournals.com

Controlling the reaction to selectively yield the sulfoxide is a key challenge. Strategies to prevent over-oxidation to the sulfone include:

Careful control of oxidant stoichiometry. acsgcipr.org

Gradual addition of the oxidant to the reaction mixture. acsgcipr.org

Use of milder, more selective oxidizing agents or catalytic systems that favor sulfoxide formation. acsgcipr.orgorganic-chemistry.org

Conducting the reaction under acidic conditions, which can sometimes suppress sulfone formation. acsgcipr.org

Various reagents have been developed for this transformation, moving from historical high-valent metal reagents to more environmentally benign options like H₂O₂ and catalytic systems using O₂ as the terminal oxidant. acsgcipr.org

Interactive Data Table: Common Oxidants for Sulfide Transformation

| Oxidant/System | Typical Product(s) | Mechanistic Feature |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Versatile; selectivity can be controlled by catalysts and conditions. akjournals.comorganic-chemistry.org |

| Peracids (e.g., m-CPBA) | Sulfoxide, Sulfone | Powerful oxidant, often leading to sulfones without careful control. researchgate.net |

| Sodium Periodate (NaIO₄) | Sulfoxide, Sulfone | A commonly used reagent for preparing sulfones. researchgate.net |

| tert-Butyl Hydroperoxide (TBHP) | Sulfoxide | Often used with catalysts for selective oxidation. organic-chemistry.org |

| Catalytic Systems (e.g., Metal + O₂) | Sulfoxide | Green chemistry approach using air as the terminal oxidant. acsgcipr.org |

Stereochemical Aspects of Sulfide Oxidation

When a prochiral sulfide, such as tert-butyl isopropyl sulfide, is oxidized to a sulfoxide, a new stereocenter is created at the sulfur atom, resulting in the potential for enantiomeric products. acsgcipr.org The stereochemical outcome of this oxidation is highly dependent on the nature of the oxidizing agent and the reaction mechanism.

The oxidation mechanism can be influenced by steric factors. For cyclic sulfides, studies have shown that the stereochemical outcome (i.e., the ratio of axial to equatorial sulfoxides) varies significantly with the chosen oxidant. datapdf.com This variance is attributed to different mechanistic controls:

Steric Approach Control: The oxidant attacks the sulfur atom from the least sterically hindered face.

Product Development Control: The transition state resembles the product, and the thermodynamically more stable product is preferentially formed.

Thermodynamic Product Control: The reaction is reversible or allows for equilibration of the sulfoxide products, leading to the most stable isomer. datapdf.com

For asymmetric synthesis, chiral oxidizing agents, chiral metal complexes, and biocatalytic methods are employed. acsgcipr.orglibretexts.org For example, chiral vanadium-salan complexes have been used with hydrogen peroxide to catalyze the asymmetric oxidation of sulfides to chiral sulfoxides with high enantioselectivity. libretexts.org The proposed mechanism involves the formation of a chiral peroxo-vanadium species that delivers the oxygen atom to the sulfide in an enantioselective manner. libretexts.org

C-S Bond Cleavage and Functionalization Reactions

Beyond oxidation at the sulfur center, the carbon-sulfur bonds in this compound can be cleaved and the adjacent C-H bonds can be functionalized, opening pathways to new molecular structures.

Desulfurative Carboxylation with Carbon Dioxide

Desulfurative carboxylation is a transformation where a C-S bond is cleaved and a carboxylic acid group is installed using carbon dioxide (CO₂) as a renewable C1 source. researchgate.net While this reaction is well-documented for certain organosulfur compounds like aryl thiols, the principles can be extended to dialkyl sulfides. Mechanistic studies on related compounds suggest that the process can be initiated photochemically. For aryl thiols, a proposed mechanism involves the in situ generation of a carbon dioxide radical anion (CO₂•⁻) and a disulfide intermediate, which then undergo a radical substitution to yield the carboxylated product. researchgate.net This highlights a potential pathway for transforming thioethers via C–S bond cleavage under catalyst-free conditions. researchgate.net

Alpha-C(sp³)-H Functionalization of Thioethers

The direct functionalization of α-C(sp³)-H bonds in thioethers is an efficient strategy for molecular derivatization. researchgate.net In these reactions, the sulfur atom of the thioether acts as a directing group, coordinating to a transition metal catalyst and facilitating the activation of a nearby C-H bond. nih.gov

A common mechanism for palladium-catalyzed α-arylation of thioethers involves several key steps:

Coordination: The sulfur atom of the thioether coordinates to the palladium catalyst.

Cyclometallation Deprotonation: A palladacycle intermediate is formed through the activation of an α-C-H bond. This step is often rate-determining and crucial for enantioselection in asymmetric variants. nih.gov

Oxidative Addition: An aryl halide adds to the palladium center.

Reductive Elimination: The new C-C bond is formed, releasing the functionalized thioether product and regenerating the active palladium catalyst. nih.govresearchgate.net

The transient chirality at the coordinating sulfur atom can play a significant role in relaying stereochemical information from a chiral ligand to the substrate, enabling highly enantioselective C-H functionalization. nih.gov Additionally, metal-free approaches have been developed, utilizing a radical relay process initiated by reagents like tert-butyl hydroperoxide (TBHP) to achieve α-C(sp³)-H functionalization. rsc.org

Gas-Phase Fragmentation Mechanisms

Mass spectrometry is a critical tool for the structural elucidation of molecules like this compound, and understanding its gas-phase fragmentation is key to its identification. The fragmentation patterns are dictated by the stability of the resulting ions and neutral fragments.

Upon ionization, such as by electron impact or chemical ionization, the molecular ion or protonated molecule undergoes fragmentation. For thioethers, cleavage of the C-S bond and the C-C bond alpha to the sulfur are common pathways. miamioh.edu The presence of the tert-butyl and isopropyl groups in this compound strongly directs the fragmentation.

Key predicted fragmentation pathways include:

Loss of a tert-butyl radical or cation: The C-S bond can cleave to lose a tert-butyl group. The high stability of the tert-butyl cation (m/z 57) makes this a very favorable pathway.

Loss of an isopropyl radical or cation: Cleavage of the other C-S bond can lead to the loss of the isopropyl group.

Alpha-cleavage: Fragmentation can occur at the C-C bonds adjacent to the sulfur atom. For example, loss of a methyl radical (CH₃•) from the isopropyl group.

Rearrangements: Hydrogen rearrangements followed by elimination of neutral molecules like propene are also possible.

Studies on the fragmentation of molecules containing tert-butyl and isopropyl groups confirm that these moieties often dominate the mass spectrum due to the formation of stable carbocations. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for [this compound + H]⁺

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 133 | [C₇H₁₇S]⁺ | - | Protonated Molecule |

| 77 | [C₃H₉S]⁺ | C₄H₈ (isobutylene) | C-S cleavage with H transfer |

| 75 | [C₃H₇S]⁺ | C₄H₁₀ (isobutane) | C-S bond cleavage |

| 57 | [C₄H₉]⁺ | C₃H₈S | C-S bond cleavage (stable tert-butyl cation) |

| 43 | [C₃H₇]⁺ | C₄H₁₀S | C-S bond cleavage (isopropyl cation) |

Alpha-Cleavage Pathways and Charge Retention

Upon ionization, the this compound radical cation readily undergoes alpha-cleavage, a characteristic fragmentation pathway for thioethers. This process involves the homolytic cleavage of a carbon-carbon or carbon-sulfur bond adjacent to the sulfur atom, which bears the initial positive charge and the unpaired electron. The driving force for this cleavage is the formation of a stable, resonance-stabilized cation.

For this compound, two primary alpha-cleavage pathways are possible, involving the cleavage of the bond to either the isopropyl or the tert-butyl group.

Cleavage of the Isopropyl Group: This pathway involves the loss of a methyl radical (•CH₃) from the isopropyl group. The resulting fragment is a resonance-stabilized sulfonium (B1226848) ion. The charge is retained on the sulfur-containing fragment.

Cleavage of the Tert-Butyl Group: Alternatively, a methyl radical can be lost from the tert-butyl group. This also leads to the formation of a stable, resonance-stabilized sulfonium ion, with the charge remaining on the fragment containing the sulfur atom.

In both scenarios, the positive charge is preferentially retained by the sulfur-containing fragment due to the ability of the sulfur atom to stabilize the positive charge through resonance. The relative abundance of the resulting fragment ions would depend on the relative stability of the carbocation formed and the transition state leading to it. Generally, the cleavage that leads to a more stable carbocation intermediate is favored.

| Pathway | Lost Radical | Resulting Cationic Fragment | m/z of Cation |

|---|---|---|---|

| Cleavage of Isopropyl Group | •CH₃ | [C₆H₁₃S]⁺ | 117 |

| Cleavage of Tert-Butyl Group | •CH₃ | [C₆H₁₃S]⁺ | 117 |

Hydrogen Rearrangement Processes

While alpha-cleavage is a dominant fragmentation pathway, hydrogen rearrangement processes can also occur in the this compound radical cation, often competing with or preceding fragmentation. These rearrangements typically involve the transfer of a hydrogen atom from one part of the ion to another, leading to the formation of a more stable isomeric ion or facilitating a specific fragmentation pathway.

One potential rearrangement involves a 1,5-hydrogen shift, where a hydrogen atom from a methyl group on the tert-butyl moiety transfers to the sulfur atom. This can lead to the formation of an ion-neutral complex, which can then dissociate in various ways. For instance, the elimination of isobutylene (B52900) is a possible outcome following such a rearrangement.

Isomerization of Thioether Radical Cations

The radical cation of this compound is not a static species and can undergo isomerization to more stable forms before fragmentation. These isomerization processes can involve more than just simple hydrogen shifts and may include rearrangements of the carbon skeleton.

Studies on analogous aliphatic thioether radical cations, such as that of ethyl propyl thioether, have shown that isomerization can occur through the formation of ion-neutral complexes dntb.gov.ua. In the case of the this compound radical cation, it is conceivable that the initial radical cation could rearrange to a more stable isomer. For example, a rearrangement could lead to the formation of a more stable tertiary carbocation character within the ion before fragmentation occurs.

This isomerization can be a crucial step that dictates the subsequent fragmentation pathways. For example, an initial radical cation might isomerize to a structure that favors a particular alpha-cleavage or a specific hydrogen rearrangement that was not favorable in the original structure. The extent of isomerization is dependent on the internal energy of the ion and the time scale of the experiment. In metastable ion studies, where ions have longer lifetimes, such isomerization processes are more likely to be observed. The interplay between direct fragmentation and fragmentation following isomerization contributes to the complexity of the mass spectra of aliphatic thioethers.

Iv. Comprehensive Spectroscopic Characterization and Structural Analysis

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For a molecule like tert-Butyl Isopropyl sulfide (B99878), a combination of one-dimensional and multi-dimensional NMR techniques is employed for an unambiguous assignment of its structure.

While less common than ¹H or ¹³C NMR, Sulfur-33 NMR is a powerful tool that directly probes the sulfur nucleus. However, its application is fraught with experimental difficulties. The ³³S isotope is the only NMR-active stable isotope of sulfur, but it suffers from a low natural abundance of just 0.76%. mdpi.comhuji.ac.ilcdc.gov Furthermore, it is a quadrupolar nucleus (spin I = 3/2) with a low gyromagnetic ratio, which results in low sensitivity and significantly broad spectral lines. mdpi.comhuji.ac.il

The primary challenges in ³³S NMR are its inherently low sensitivity and the broad linewidths caused by quadrupolar interactions. mdpi.comhuji.ac.il For asymmetric molecules like tert-Butyl Isopropyl sulfide, these lines can be exceptionally broad, often spanning tens of kilohertz, making detection with standard high-resolution spectrometers very difficult. huji.ac.il

Recent advances, particularly in solid-state NMR, have begun to mitigate some of these challenges. The use of very high magnetic field strengths (e.g., 17.6 T and higher) significantly improves both sensitivity and resolution. mdpi.comnih.govresearchgate.net Techniques such as Magic Angle Spinning (MAS) are crucial for solid-state samples, as they help to average out anisotropic interactions, leading to narrower lines and improved spectral resolution. nih.govresearchgate.net For instance, spectra acquired with MAS show considerable enhancements in sensitivity compared to static (non-spinning) spectra. nih.govresearchgate.net

The ³³S nucleus possesses a nuclear quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. mdpi.com This interaction provides a highly effective relaxation mechanism, which is the primary source of the very broad lines observed in ³³S NMR spectra. The magnitude of this interaction, and thus the linewidth, is highly dependent on the symmetry of the electronic environment around the sulfur atom. huji.ac.ilresearchgate.net

In molecules with high symmetry around the sulfur, such as the sulfate ion (SO₄²⁻), the EFG is small, resulting in relatively narrow lines. huji.ac.il Conversely, for this compound, the sulfur atom is in a low-symmetry environment, bonded to two different alkyl groups (a tertiary and a secondary carbon). This asymmetry creates a large EFG, leading to strong quadrupolar interactions and, consequently, a very broad NMR signal that is difficult to observe. mdpi.comhuji.ac.il The analysis of these linewidths, while challenging, can provide valuable information about the electronic structure and dynamics near the sulfur atom. nih.govresearchgate.net

Given the challenges of direct ³³S detection, the structure of this compound is typically confirmed using a combination of more conventional 1D and 2D NMR experiments focused on the ¹H and ¹³C nuclei. omicsonline.orgnih.gov These techniques establish the connectivity of the carbon skeleton and the placement of the sulfur atom.

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group and a septet (for the methine proton) and a doublet (for the six methyl protons) for the isopropyl group.

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the quaternary and primary carbons of the tert-butyl group, and the tertiary (methine) and primary (methyl) carbons of the isopropyl group.

COSY (Correlation Spectroscopy): A 2D COSY experiment would show a cross-peak between the methine proton and the methyl protons of the isopropyl group, confirming their three-bond (³J) coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the tert-butyl protons and the tert-butyl primary carbon, the isopropyl methine proton and the isopropyl tertiary carbon, and the isopropyl methyl protons and the isopropyl primary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom/Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| tert-Butyl (-C(CH₃)₃) | ~1.3 (singlet, 9H) | Quaternary C: ~45 Methyl C's: ~31 | -C(CH₃)₃ → C(CH₃)₃-C(CH₃)₃ → CH(CH₃)₂ (across S) |

| Isopropyl (-CH(CH₃)₂) | Methine (CH): ~3.0 (septet, 1H) Methyl (CH₃): ~1.2 (doublet, 6H) | Methine C: ~38 Methyl C's: ~23 | -CH(CH₃)₂ → CH₃ (isopropyl)-CH(CH₃)₂ → CH(CH₃)₂-CH(CH₃)₂ → C(CH₃)₃ (across S) |

FlowNMR is a powerful technique for the non-invasive, real-time monitoring of chemical reactions. rsc.orgyoutube.com A basic setup involves pumping the reaction mixture from a reactor through a flow cell located inside the NMR magnet, allowing for the continuous acquisition of spectra as the reaction proceeds. nih.govrsc.org

This technique could be applied to monitor the synthesis of this compound, for instance, in the reaction between sodium tert-butylthiolate and 2-bromopropane. By setting up a FlowNMR experiment, one could:

Track Reactant Consumption: Observe the decrease in the signal intensity of the 2-bromopropane methine proton.

Monitor Product Formation: Watch the emergence and increase in the intensity of the characteristic signals for this compound, such as the singlet for the tert-butyl protons (~1.3 ppm) and the septet for the isopropyl methine proton (~3.0 ppm).

Obtain Kinetic Data: By quantifying the signal integrals over time, precise kinetic data for the reaction can be obtained, providing insights into the reaction mechanism and rate. rsc.org

The use of FlowNMR avoids the need for quenching and sampling, providing a more accurate representation of the reaction kinetics under true process conditions. youtube.com

Sulfur-33 NMR Techniques (33S NMR)

High-Resolution Mass Spectrometry and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule, allowing for the determination of its elemental formula. For this compound (C₇H₁₆S), the expected exact mass can be calculated with high precision.

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. This ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The resulting fragmentation pattern is a molecular fingerprint that provides significant structural information. libretexts.org For dialkyl sulfides, a common fragmentation pathway is α-cleavage (cleavage of the C-S bond) and cleavage of the C-C bond adjacent to the sulfur atom. scribd.com

The expected fragmentation of this compound would proceed via several key pathways:

Loss of a methyl radical (•CH₃): Cleavage of a C-C bond in the tert-butyl group to form a stable tertiary carbocation is a likely pathway.

Loss of a propyl radical (•C₃H₇): Cleavage of the isopropyl group.

Loss of a tert-butyl radical (•C₄H₉): α-cleavage to lose the entire tert-butyl group, leaving the isopropyl sulfide fragment. This often leads to the formation of a stable tert-butyl cation.

Loss of an isopropyl radical (•C₃H₇): α-cleavage to lose the isopropyl group, leaving the tert-butyl sulfide fragment.

Table 2: Predicted Major Fragment Ions for this compound in EI-MS

| m/z | Proposed Ion Structure | Formation Pathway |

|---|---|---|

| 132 | [C₇H₁₆S]⁺˙ | Molecular Ion (M⁺˙) |

| 117 | [(CH₃)₂C-S-CH(CH₃)₂]⁺ | M⁺˙ - •CH₃ (Loss of methyl from t-butyl) |

| 89 | [(CH₃)₃C-S]⁺ | M⁺˙ - •CH(CH₃)₂ (Loss of isopropyl radical) |

| 75 | [S-CH(CH₃)₂]⁺ | M⁺˙ - •C(CH₃)₃ (Loss of tert-butyl radical) |

| 57 | [C(CH₃)₃]⁺ | Cleavage of C-S bond, formation of stable tert-butyl cation |

| 43 | [CH(CH₃)₂]⁺ | Cleavage of C-S bond, formation of isopropyl cation |

The high stability of the tertiary butyl cation (m/z 57) suggests that this would be a very prominent, and likely the base peak, in the mass spectrum. libretexts.org

Isotopic Pattern Analysis for Sulfur Detection

Mass spectrometry serves as a fundamental tool for the determination of the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of a sulfur-containing molecule like this compound is its characteristic isotopic pattern. Sulfur has four stable isotopes with the following natural abundances: ³²S (94.99%), ³³S (0.75%), ³⁴S (4.25%), and ³⁶S (0.01%).

The presence of sulfur is readily identified by the "A+2" peak, which corresponds to the molecule containing the ³⁴S isotope. For a molecule with one sulfur atom, the intensity of the M+2 peak (where M is the molecular ion) will be approximately 4.25% of the intensity of the molecular ion peak (containing ³²S). This distinctive isotopic signature provides a high degree of confidence in the presence of sulfur within an unknown analyte. dss.go.thcarnegiescience.eduscielo.brnih.gov The precise measurement of the mass-to-charge ratios (m/z) and the relative intensities of these isotopic peaks can be used to confirm the elemental formula of the compound.

Table 1: Natural Abundance of Stable Sulfur Isotopes

| Isotope | Natural Abundance (%) |

| ³²S | 94.99 |

| ³³S | 0.75 |

| ³⁴S | 4.25 |

| ³⁶S | 0.01 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.govresearchgate.net In an MS/MS experiment of this compound, the molecular ion (C₇H₁₆S⁺˙) would be isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern provides a roadmap of the molecule's connectivity.

For this compound, the primary fragmentation pathways would involve the cleavage of the carbon-sulfur bonds. The fragmentation of the molecular ion would be expected to yield characteristic fragment ions corresponding to the loss of the tert-butyl or isopropyl groups.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Fragmentation | Product Ion | Neutral Loss |

| 132 | Loss of tert-butyl radical | C₃H₇S⁺ | C₄H₉• |

| 132 | Loss of isopropyl radical | C₄H₉S⁺ | C₃H₇• |

By analyzing the masses of these fragment ions, the connectivity of the alkyl groups to the central sulfur atom can be unequivocally determined, thus confirming the structure as this compound.

Ultraviolet Photodissociation (UVPD) for Bond-Selective Cleavage

Ultraviolet photodissociation (UVPD) is an advanced mass spectrometry technique that utilizes high-energy photons to induce fragmentation. sci-hub.senih.govutexas.edu A key advantage of UVPD is its ability to induce bond-selective cleavage, providing detailed structural information that may not be accessible through conventional CID methods. For thioethers like this compound, UVPD at specific wavelengths, such as 213 nm, can lead to the selective cleavage of carbon-sulfur bonds. rsc.org

This bond-selective dissociation provides a clear and direct confirmation of the thioether linkage and the nature of the alkyl substituents. The resulting fragmentation patterns from UVPD can be simpler to interpret than those from CID, offering a more precise tool for structural elucidation. nsf.gov

X-ray Crystallography for Solid-State Structure Elucidation

In the context of a metal complex, this compound would act as a ligand, coordinating to a metal center through its sulfur atom. X-ray crystallography of such a complex would reveal precise details about the coordination geometry around the metal center. Furthermore, it would provide accurate measurements of bond lengths and angles within the this compound moiety, as well as the conformational arrangement of the tert-butyl and isopropyl groups. For instance, in a related gold(I) complex with a di-tert-butylisopropylphosphine sulfide ligand, the gold atom is linearly coordinated by two sulfur atoms from the phosphine sulfide ligands. nih.gov

Beyond the structure of a single molecule, X-ray crystallography can unveil the arrangement of molecules in the crystal lattice, revealing the presence of supramolecular architectures. researchgate.net These are extended structures held together by non-covalent interactions such as van der Waals forces or weak hydrogen bonds. In the case of this compound, the packing of the molecules in the solid state would be influenced by the shape of the bulky tert-butyl and isopropyl groups. Analysis of the crystal packing can provide insights into the intermolecular forces that govern the solid-state properties of the compound. researchgate.net

In-situ Infrared Spectroscopy (FlowIR) for Mechanistic Insight

In-situ infrared spectroscopy, particularly using flow-through techniques like FlowIR, is a powerful tool for monitoring chemical reactions in real-time. udel.eduresearchgate.net This technique allows for the continuous measurement of the infrared spectrum of a reaction mixture as it flows through a cell. By tracking the appearance of product peaks and the disappearance of reactant peaks, a detailed kinetic profile of the reaction can be obtained.

For reactions involving this compound, such as its oxidation to the corresponding sulfoxide (B87167) or sulfone, FlowIR could be employed to:

Identify and track the concentration of transient intermediates.

Determine the reaction kinetics by monitoring the rate of change of reactant and product concentrations.

Optimize reaction conditions by providing immediate feedback on the effect of changing parameters such as temperature, pressure, or catalyst loading.

This real-time mechanistic insight is invaluable for understanding the reaction pathways and for the development of efficient and controlled chemical processes. udel.edu

V. Theoretical and Computational Chemistry of Tert Butyl Isopropyl Sulfide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, providing a basis for its structure, reactivity, and properties. northwestern.edu These calculations involve solving the Schrödinger equation, which describes the wavefunction and energy of the electrons within the molecule. northwestern.edu For a molecule like tert-butyl isopropyl sulfide (B99878), methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Density Functional Theory (DFT) are commonly used to determine its optimized geometry and electronic properties. nih.gov

These calculations yield critical information about the molecule's structural parameters, such as bond lengths and angles. nih.gov For tert-butyl isopropyl sulfide, this would include the precise lengths of the C-S, C-C, and C-H bonds, as well as the C-S-C bond angle, which is influenced by the steric bulk of the tert-butyl and isopropyl groups. Furthermore, these methods provide insights into the distribution of electrons, identifying regions of high and low electron density and calculating properties like the molecular dipole moment.

A key output of electronic structure calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's characteristics are indicative of its electron-accepting capabilities. For a sulfide, the HOMO is typically localized on the sulfur atom, specifically in one of its lone pair orbitals, which plays a crucial role in its nucleophilicity and oxidation reactions.

Table 1: Overview of Quantum Chemical Methods and Their Applications

| Method | Abbreviation | Key Applications |

|---|---|---|

| Density Functional Theory | DFT | Geometry optimization, electronic properties, reaction energies, spectroscopic parameters. nrel.gov |

| Hartree-Fock | HF | Initial geometry optimization, wavefunction generation for more advanced methods. researchgate.net |

| Møller-Plesset Perturbation Theory | MPn (e.g., MP2) | Includes electron correlation for more accurate energy and property calculations. nih.gov |

| Coupled Cluster | CC (e.g., CCSD(T)) | High-accuracy energy calculations, often used as a benchmark for other methods. nsf.gov |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry due to its favorable balance of accuracy and computational cost. nrel.gov DFT methods calculate the electronic energy of a system based on its electron density rather than the more complex many-electron wavefunction. northwestern.edu This approach is widely applied to study the properties of organic sulfur compounds.

A significant application of DFT is the prediction of spectroscopic parameters, which aids in the interpretation of experimental spectra. researchgate.net The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful use of this technique. ruc.dk While 1H and 13C NMR are standard, DFT is especially valuable for less common nuclei like Sulfur-33 (33S). mdpi.com

The 33S nucleus presents experimental challenges due to its low natural abundance (0.76%), low sensitivity, and quadrupolar nature, which leads to broad spectral lines. mdpi.com DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can compute the 33S isotropic shielding tensor. nih.gov This computed value can then be correlated with experimental chemical shifts, providing a powerful tool for structural elucidation and for understanding the electronic environment of the sulfur atom. nih.govaps.org For this compound, DFT calculations could predict the 33S chemical shift and help distinguish it from other isomeric sulfides. The choice of the functional (e.g., B3LYP, PBE0) and basis set is crucial for obtaining results that correlate well with experimental data. ruc.dkaps.org

Table 2: Typical Workflow for DFT-GIAO NMR Chemical Shift Prediction

| Step | Description | Common Methods/Basis Sets |

|---|---|---|

| 1. Geometry Optimization | The molecular structure is optimized to find its lowest energy conformation. | DFT (e.g., B3LYP, M06-2X) with a suitable basis set (e.g., 6-31G(d)). researchgate.netsemanticscholar.org |

| 2. Frequency Calculation | A vibrational frequency analysis is performed to confirm the optimized structure is a true minimum on the potential energy surface. | Same level of theory as optimization. |

| 3. NMR Shielding Calculation | The magnetic shielding tensor for each nucleus is calculated using the GIAO method. | DFT (e.g., B3LYP) with a larger basis set (e.g., 6-311+G(2d,p)). ruc.dk |

| 4. Chemical Shift Prediction | The calculated isotropic shielding value (σ_iso) is converted to a chemical shift (δ) using a reference compound (e.g., CS2 for 33S) via the formula: δ = σ_ref - σ_iso. | Linear regression analysis against experimental data is often used for improved accuracy. nih.gov |

Modeling of Ligand Binding and Coordination Interactions

The sulfur atom in this compound possesses lone pairs of electrons, allowing it to act as a ligand and coordinate to metal centers. DFT is a primary tool for investigating such coordination chemistry. researchgate.netmdpi.com Computational modeling can provide detailed information on the geometry of metal-sulfide complexes, the strength of the metal-sulfur bond, and the electronic effects of coordination. kit.edu

By performing DFT calculations, one can determine the binding energy of this compound to various metal ions. The calculations would involve optimizing the geometry of the coordination complex to find the most stable arrangement. researchgate.net Analysis of the resulting electronic structure, through methods like Natural Bond Orbital (NBO) analysis, can elucidate the nature of the metal-ligand bond, quantifying the extent of charge transfer and orbital interactions between the sulfur lone pairs and the metal's empty orbitals. mdpi.com

Simulation of Reaction Pathways and Energetics

Computational chemistry is instrumental in mapping out the pathways of chemical reactions and determining their energetics. nrel.gov For this compound, a common reaction is the oxidation of the sulfur atom to form a sulfoxide (B87167) and subsequently a sulfone. youtube.com

Table 3: Computational Methods for Studying Reaction Pathways

| Method | Application | Information Obtained |

|---|---|---|

| Transition State Search | Locating the saddle point on the potential energy surface connecting reactants and products. | Geometry of the transition state, activation energy barrier. whiterose.ac.uk |

| Intrinsic Reaction Coordinate (IRC) | Following the reaction path downhill from the transition state to confirm it connects the correct reactants and products. | Minimum energy path of the reaction. |

| Reactive Molecular Dynamics | Simulating the reaction process by using a force field that allows for bond breaking and formation. | Dynamic reaction pathways, influence of temperature and pressure. rsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treating the reacting core of the system with quantum mechanics and the environment with molecular mechanics. | Reaction energetics in complex environments like solvents or enzymes. mdpi.com |

Conformational Analysis and Molecular Dynamics

The three-dimensional structure of this compound is not static; rotation around the C-S bonds leads to different spatial arrangements known as conformations. The steric hindrance imposed by the bulky tert-butyl and isopropyl groups significantly influences the relative stability of these conformers.

Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. This can be achieved through systematic scans of the torsional angles around the C-S bonds using methods like molecular mechanics (MM) or quantum mechanics. Molecular mechanics force fields, such as MM4, have been specifically parameterized for sulfides and can provide reliable geometries and conformational energies. semanticscholar.org For higher accuracy, ab initio or DFT geometry optimizations can be performed on various starting geometries. semanticscholar.orgccl.net

While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. rsc.org In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, with the forces between atoms described by a molecular mechanics force field. These simulations show how the molecule explores different conformations at a given temperature, providing information on the flexibility of the structure and the timescales of conformational changes. For this compound, MD simulations would reveal the preferred orientations of the alkyl groups and the dynamics of their rotation.

Vii. Supramolecular Assembly and Materials Science Applications of Thioethers

Thioether Units as Molecular Building Blocks for Supramolecular Architectures

The sulfur atom in a thioether linkage is a key player in directing the self-assembly of molecules into well-defined, higher-order structures. Its ability to coordinate with soft metal ions and participate in non-covalent interactions allows for the construction of intricate supramolecular architectures.

Self-assembly is a process where components spontaneously organize into stable, structurally well-defined aggregates through non-covalent interactions. The design of molecules intended for self-assembly relies on encoding structural information within the individual building blocks. For thioether-containing molecules, key design principles include:

Coordination Chemistry : The sulfur atom acts as a soft donor (Lewis base) and exhibits a strong affinity for soft metal ions (Lewis acids) like silver(I), gold(I), copper(I), palladium(II), and platinum(II). This predictable coordination can be exploited to direct the assembly of molecules into specific geometries.

Van der Waals Interactions : The alkyl or aryl groups attached to the sulfur atom, such as the tert-butyl and isopropyl groups in tert-Butyl Isopropyl sulfide (B99878), play a crucial role. Their size, shape, and polarizability influence the packing of molecules through van der Waals forces, affecting the stability and structure of the final assembly.

Host-Guest Interactions : Larger, more complex thioether-containing molecules can be designed to have specific cavities or clefts, enabling them to act as hosts for smaller guest molecules, leading to the formation of host-guest complexes.

Thiol-on-Gold Self-Assembled Monolayers (SAMs) : While thioethers themselves can adsorb to surfaces, the related thiol group (-SH) is famous for its ability to form highly ordered self-assembled monolayers on gold surfaces. northwestern.edunih.govuh.edu This principle is foundational in surface science and nanotechnology, where the sulfur atom provides a robust anchor to the metal substrate. northwestern.edu The principles of SAM formation highlight the strong affinity of sulfur for metal surfaces, a key interaction in thioether-based assemblies. nih.govuh.edu

By designing molecules with multiple thioether donors positioned at specific locations, it is possible to create ligands that coordinate with metal ions to form discrete, closed structures like macrocycles and cages. These structures are of significant interest for their potential applications in catalysis, sensing, and molecular encapsulation.

The formation of these architectures is typically driven by the coordination of the soft thioether sulfur atoms to soft metal ions. For instance, bis-thioether ligands have been shown to form M2L2 macrocycles upon reaction with silver(I) salts. beilstein-journals.org The stoichiometry and geometry of the final complex are influenced by the flexibility of the ligand, the coordination preference of the metal ion, and the nature of the counter-anion. beilstein-journals.orgcmu.edu

The synthesis of S6-cages with varying cavity sizes has been explored for their coordination behavior towards Ag(I). rsc.orgresearchgate.net Depending on the size and conformation of the thioether cage, the metal ion can be either encapsulated within the cavity or coordinated externally, sometimes leading to the formation of coordination polymers. cmu.edursc.orgresearchgate.net

| Structure Type | Metal Ion (Example) | Ligand Requirement | Resulting Architecture |

| Macrocycle | Ag(I) | Ditopic thioether ligand | Discrete M2L2 or M6L4 complexes beilstein-journals.org |

| Cage | Ag(I) | Polycyclic thioether ligand | Encapsulated or externally-coordinated metal ions rsc.org |

| Coordination Polymer | Ag(I) | Bridging thioether macrocycle | Infinite 1D, 2D, or 3D networks cmu.edu |

This table illustrates examples of supramolecular structures formed from thioether ligands and metal ions.

Mechanically interlocked molecular architectures (MIMAs) are molecules where two or more components are linked topologically, not covalently, like links in a chain. wikipedia.org Examples include catenanes (interlocked rings) and rotaxanes (a ring threaded onto an axle with bulky stoppers). wikipedia.orgnaturalspublishing.com The synthesis of these molecules often relies on template-directed strategies, where a metal ion or other recognition site gathers and orients the components prior to the final reaction that traps the interlocked structure.

The coordination of thioethers to metal ions can be employed as a templating strategy. A metal ion can coordinate to thioether-containing macrocycles or thread-like molecules, pre-organizing them for a subsequent ring-closing reaction that forms the mechanical bond. This approach leverages the directional and reversible nature of metal-ligand bonds to efficiently create complex topologies that would be statistically improbable to form otherwise. thieme-connect.com While simple molecules like tert-Butyl Isopropyl sulfide would not be used directly, the coordination principles of its functional group are central to these synthetic strategies. The synthesis of MIMAs has been recognized for its importance in the development of molecular machines. wikipedia.orgnih.gov

Integration of Thioether Moieties in Polymeric Materials

Thioether linkages can be incorporated into polymer structures to impart specific properties. They can be part of the polymer backbone, pendant side chains, or chain ends. Sulfur-containing polymers are an attractive class of materials with applications ranging from high-performance thermoplastics to functional materials for biomedical use. warwick.ac.ukrsc.orgresearchgate.net

Thioether groups play a significant role in both the synthesis of polymers and their subsequent functionalization.

Polymer Synthesis : The thiol-ene "click" reaction is a highly efficient and versatile method for creating polymers. ntu.edu.sgresearchgate.net This reaction involves the radical-mediated addition of a thiol to an alkene, forming a thioether linkage. By using multifunctional thiol and ene monomers (e.g., dithiols and dienes), a wide range of poly(thioether-ester)s and poly(ether-thioether)s can be synthesized under mild conditions. researchgate.netacs.org This method is valued for its high yields, lack of byproducts, and tolerance to many functional groups. researchgate.net Another key method is the ring-opening polymerization of thiiranes (episulfides), which produces polythioethers. rsc.org

Post-Polymerization Modification : Polymers containing thioether groups can be chemically modified after synthesis to alter their properties. The sulfur atom in the thioether can be oxidized to form sulfoxides and sulfones. acs.org This transformation dramatically changes the polarity, solubility, and thermal properties of the polymer. For example, oxidizing a hydrophobic poly(thioether-ester) to a hydrophilic poly(sulfone-ester) can significantly increase its degradation rate, which is a desirable feature for creating biodegradable materials. acs.org The base-catalyzed reaction between a thiol and an epoxide is another "click" reaction used to produce a β-hydroxy thioether, which can be used for polymer synthesis or modification. ntu.edu.sgresearchgate.net

| Polymerization Method | Monomers | Key Feature | Resulting Polymer |

| Thiol-Ene Polymerization | Multi-functional thiols and alkenes | High efficiency, mild conditions ("click" chemistry) researchgate.net | Poly(thioether)s, Poly(thioether-ester)s researchgate.netacs.org |

| Ring-Opening Polymerization | Thiiranes (Episulfides) | Direct formation of C-S-C backbone rsc.org | Polythioethers rsc.org |

| Thiol-Epoxy Reaction | Multi-functional thiols and epoxides | Forms β-hydroxy thioether linkage ntu.edu.sgresearchgate.net | Poly(β-hydroxy thioether)s ntu.edu.sgresearchgate.net |

This table summarizes key methods for synthesizing thioether-containing polymers.

Applications in Advanced Materials Development

The inclusion of thioether moieties in materials leads to a variety of advanced applications, stemming from the unique properties of the sulfur atom.

High Refractive Index Materials : Sulfur is a relatively large and polarizable atom. Incorporating thioether linkages into polymers, such as polyimides, can significantly increase their refractive index. researchgate.net These high refractive index polymers are valuable in optical applications, including lenses, optical films, and coatings for optoelectronic devices. warwick.ac.uk

Self-Healing Materials : The reversible coordination of thioether groups with metal ions, such as copper(I), can be used to create self-healing materials. rsc.org When the material is damaged, the coordination bonds can break and then reform upon heating or treatment with a solvent, restoring the material's integrity. These hybrid materials can exhibit excellent mechanical performance and respond to external stimuli. rsc.org

Drug Delivery Systems : Biocompatible and biodegradable poly(thioether-ester) nanoparticles have been developed for use as drug delivery vehicles. researchgate.net The properties of these polymers can be tuned to control the encapsulation and release of therapeutic agents.

Solid Polymer Electrolytes : Polythioethers are investigated for use as solid polymer electrolytes in lithium-ion batteries. The thioether backbone can interact with and facilitate the transport of lithium ions. rsc.orgacs.org

Sensors : The interaction between thioether groups and certain analytes can be exploited for sensor applications. For instance, copper-thioether coordinated polymers have been shown to respond rapidly to hydrochloric acid vapor and hydrogen peroxide through a distinct color change, making them useful as flexible and inexpensive chemical sensors. rsc.org

Viii. Analytical Method Development for the Detection and Quantification of Thioethers

Electrochemical Detection Methods

Electrochemical methods offer rapid, sensitive, and often portable solutions for the detection of electroactive compounds, including sulfur-containing molecules. rsc.org These techniques measure the changes in electrical properties (such as current or potential) that occur during an electrochemical reaction involving the analyte.

Pulsed Amperometric Detection (PED) is a highly sensitive electrochemical technique well-suited for the detection of compounds that can foul electrode surfaces, a common issue with sulfur-containing analytes. palmsens.com Instead of applying a constant potential, PED utilizes a repeating sequence of potential pulses. This waveform typically includes a detection step, followed by cleaning and conditioning steps that regenerate the electrode surface, ensuring consistent and reproducible measurements over time. palmsens.comchromatographyonline.com

A specific advancement in this area is Activated Pulsed Amperometric Detection (APAD), which incorporates an additional activation potential step into the conventional three-step waveform. nih.govresearchgate.net This method has demonstrated enhanced sensitivity for various organosulfur compounds at a gold working electrode. nih.govresearchgate.net The APAD waveform is optimized to maximize the signal-to-noise ratio, achieving detection limits in the micromolar to nanomolar range for some sulfur compounds. nih.gov For instance, studies on compounds like methionine have shown detection limits as low as 0.02 µmol/L. nih.gov This approach, often coupled with high-performance anion-exchange chromatography (HPAEC), provides excellent sensitivity for thio-compounds. nih.gov

Another variant, triple pulse amperometry (TPA), has been developed to mitigate sulfur poisoning on glassy carbon electrodes. TPA employs repeated cycles of discrete potential pulses to electro-oxidize surface-adsorbed elemental sulfur into water-soluble sulfate ions, thereby regenerating the electrode surface and maintaining sensor performance. nih.gov

| Parameter | Pulsed Amperometric Detection (PAD) | Activated Pulsed Amperometric Detection (APAD) | Triple Pulse Amperometry (TPA) |

| Principle | Applies a repeating sequence of potential pulses for detection, cleaning, and conditioning of the electrode. palmsens.comchromatographyonline.com | A four-step potential waveform that includes an activation step to enhance sensitivity for sulfur compounds. nih.govresearchgate.net | Uses discrete potential pulses to electro-oxidize adsorbed sulfur, mitigating electrode poisoning. nih.gov |

| Typical Electrode | Gold (Au), Platinum (Pt). chromatographyonline.comcapes.gov.br | Gold (Au). nih.gov | Glassy Carbon (GC). nih.gov |

| Key Advantage | Prevents electrode fouling and maintains sensitivity for compounds like sugars and alcohols. palmsens.com | Outperforms other pulsed waveforms in sensitivity for thio-compounds. nih.gov | Enables direct, real-time detection of hydrogen sulfide (B99878) with high sensitivity and fast response times. nih.gov |

| Reported LODs | Compound-dependent. | 0.02 to 0.3 µmol/L for various organosulfur compounds. nih.gov | <100 nM for hydrogen sulfide. nih.gov |

To improve the performance of electrochemical sensors, the working electrode's surface can be modified with various materials. mdpi.com These modifications can enhance sensitivity by increasing the surface area, improve selectivity by promoting interactions with the target analyte, and increase electron transfer rates. mdpi.com

Common modification materials include:

Nanomaterials: Nanoparticles, nanowires, graphene, and carbon nanotubes are used to modify electrodes, offering superior performance over standard electrodes due to their unique electronic and catalytic properties. mdpi.com

Polymers: Electropolymerized films, such as polypyrrole, can be used to entrap catalysts or mediators that facilitate the electrochemical reaction of the target analyte. For example, a coenzyme pyrroloquinoline quinone (PQQ) entrapped in a polypyrrole matrix has been used for the sensitive detection of thiols. nih.gov

Self-Assembled Monolayers (SAMs): Alkanethiols can form SAMs on gold electrodes, creating a controlled interface between the electrode and the solution. unemi.edu.ec This allows for the selective detection of molecules based on polarity and size. unemi.edu.ec

For thioether detection, modifying electrodes can help overcome challenges like high overpotentials and electrode fouling. For instance, Prussian Blue modified screen-printed electrodes have shown a catalytic effect towards thiol oxidation, allowing for amperometric detection at lower potentials. worldscientific.com Solid polymer electrochemical sensors also represent an advancement, offering a robust and compact design that relies on the principle of electrochemical catalytic reactions to produce a current signal proportional to the gas concentration. ecsense.com

Chromatographic Separation Coupled with Advanced Detection

Chromatographic techniques are powerful for separating complex mixtures into individual components. When coupled with advanced detectors, they provide highly selective and sensitive methods for the quantification of specific compounds like tert-butyl isopropyl sulfide.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique used for the analysis of a wide range of compounds, including thioethers. thermofisher.com The process involves separating the sample components using liquid chromatography (LC), followed by ionization of the separated components and their detection by a tandem mass spectrometer (MS/MS). thermofisher.com

For the analysis of thiols and thioethers, derivatization is often employed to improve chromatographic retention and ionization efficiency. nih.gov The high selectivity of MS/MS is achieved through techniques like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte. nih.gov This minimizes interferences from the sample matrix, allowing for accurate quantification even at low concentrations. nih.gov LC-MS/MS methods have been developed for the analysis of various sulfur compounds in complex matrices like food, beverages, and biological fluids, with limits of quantification (LOQ) often reaching as low as 0.01 ng/mL. nih.govnih.govnih.govlcms.czfda.gov

| Parameter | Description |

| Separation Principle | Liquid chromatography separates analytes based on their physicochemical properties (e.g., polarity, size). thermofisher.com |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate charged ions from the analytes. thermofisher.com |

| Detection Principle | Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific ion transitions. nih.gov |

| Sample Types | Suitable for a wide range of samples including those that are thermally unstable, polar, or non-volatile. thermofisher.com |

| Key Advantage | High specificity and sensitivity, making it suitable for complex matrices and trace-level analysis. nih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes smaller particle-sized columns to achieve faster separations and higher resolution compared to conventional HPLC. When coupled with Atmospheric Pressure Photoionization (APPI) and tandem mass spectrometry, it becomes a potent tool for analyzing weakly polar and non-polar compounds, which can be challenging for other ionization techniques like ESI and APCI. wikipedia.orgcreative-proteomics.com

APPI uses a vacuum ultraviolet (VUV) lamp to ionize analyte molecules. wikipedia.orgnationalmaglab.org This "soft" ionization technique often results in less fragmentation and a strong molecular ion signal. chromatographyonline.com APPI is particularly advantageous for the analysis of compounds like polycyclic aromatic hydrocarbons, pesticides, steroids, and petroleum compounds. wikipedia.orgnih.gov Given that many volatile sulfur compounds, including simple thioethers, are non-polar, UHPLC-APPI-MS/MS is a highly suitable method for their analysis. It offers reduced susceptibility to matrix effects and ion suppression compared to ESI and APCI, leading to cleaner data and a wide linear dynamic range. wikipedia.orgcreative-proteomics.com

Spectroscopic Quantification Techniques

Spectroscopic methods rely on the interaction of electromagnetic radiation with the analyte. For the quantification of sulfides and thioethers, UV-Visible spectroscopy is a commonly employed technique.

Direct UV spectrophotometry can be used for the determination of total dissolved sulfide in aqueous samples. nih.gov The method involves measuring the absorption of the bisulfide ion (HS⁻) in the UV range (214 to 300 nm) and using deconvolution to separate its spectrum from the complex sample matrix. nih.gov Detection limits can be less than 1 µM in samples with low background absorption. nih.gov

Indirect methods often involve a chemical reaction that produces a colored product, which is then measured. A well-known example is the methylene blue method for sulfide determination. thenucleuspak.org.pk Another approach involves the reaction of sulfides with a copper reagent to produce copper sulfide nanoparticles. researchgate.netonepetro.org The resulting solution's color intensity, which is proportional to the sulfide concentration, is measured by a UV-Vis spectrophotometer at a specific wavelength (e.g., 480 nm). researchgate.netonepetro.org This technique has shown good repeatability with a high correlation coefficient (R² > 0.99) over a concentration range of 7-386 mg/L. researchgate.netonepetro.org

Thiol-disulfide exchange reactions are also utilized for the colorimetric quantification of thiols. acs.org Reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) react with thiols to release a colored product that can be measured spectrophotometrically. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing tert-Butyl Isopropyl sulfide, and what key spectral features should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. The tert-butyl group exhibits distinct singlets in -NMR (e.g., δ ~1.2 ppm for nine equivalent protons) and -NMR (δ ~28-30 ppm for quaternary carbons). The isopropyl group shows a septet in -NMR (δ ~2.5-3.0 ppm) and split signals in -NMR. Infrared (IR) spectroscopy can identify C-S stretching vibrations (~600-700 cm) and C-H bending modes of branched alkyl groups. Mass spectrometry (MS) should confirm the molecular ion peak (CHS, m/z = 132.1) and fragmentation patterns .

Q. How can researchers ensure the purity of this compound during synthesis, and what analytical methods validate it?

- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) or sulfur-specific detectors (e.g., sulfur chemiluminescence) to quantify impurities. Column selection (e.g., DB-5ms) and temperature programming (e.g., 40°C to 250°C at 10°C/min) optimize separation. For trace analysis, comprehensive two-dimensional GC (GC×GC) coupled with time-of-flight MS enhances resolution, particularly for co-eluting sulfides like dimethyl sulfide or tert-butyl mercaptan. Calibration curves using certified standards (e.g., tert-butyl mercaptan at 4.71 ppm) ensure accuracy .

Q. What are the recommended storage conditions to prevent degradation of this compound, and how can stability be monitored?

- Methodological Answer : Store under inert gas (N or Ar) at ≤4°C to minimize oxidation. Regularly test for peroxides using iodometric titration or test strips. Accelerated stability studies under elevated oxygen levels (e.g., 21% O) at 40°C can model long-term degradation. Monitor via GC-MS for oxidation byproducts like sulfoxides or sulfones .

Advanced Research Questions

Q. What are the primary sources of contradictory data in thermodynamic stability studies of this compound, and how can experimental designs mitigate these discrepancies?

- Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., solvent polarity, oxygen exposure). Use differential scanning calorimetry (DSC) under controlled atmospheres to measure decomposition enthalpies. Computational methods like density functional theory (DFT) can model bond dissociation energies (e.g., S-C bonds) and steric effects. Validate computational results with experimental thermogravimetric analysis (TGA) .

Q. How do steric effects from the tert-butyl and isopropyl groups influence the reactivity of this compound in catalytic applications?

- Methodological Answer : The bulky tert-butyl group hinders nucleophilic attack at the sulfur center, reducing reactivity in SN mechanisms. Isopropyl groups introduce torsional strain, affecting transition-state geometry. Use X-ray crystallography or DFT-optimized structures to map steric hindrance. Compare reaction kinetics with less hindered analogs (e.g., methyl isopropyl sulfide) to isolate steric contributions .

Q. How can comprehensive two-dimensional gas chromatography (GC×GC) detect trace this compound in environmental samples, and what parameters validate the method?

- Methodological Answer : GC×GC with a polar/non-polar column set (e.g., HP-FFAP × DB-1) enhances separation of sulfides from hydrocarbon matrices. Method validation requires assessing limits of detection (LOD < 1 ppb), precision (%RSD < 5%), and recovery rates (85–115%). Use EPA protocols (e.g., AP42 emission factors) for cross-lab reproducibility. Internal standards (e.g., deuterated tert-butyl mercaptan) correct for matrix effects .

Q. What strategies resolve conflicting spectral interpretations of this compound in complex mixtures?

- Methodological Answer : Employ hyphenated techniques like LC-NMR-MS for real-time structural confirmation. For overlapping -NMR signals, use 2D correlation spectroscopy (COSY) or heteronuclear single-quantum coherence (HSQC) to assign protons. Compare with spectral libraries of isolated analogs (e.g., tert-butyl methyl sulfide) to deconvolute peaks .

Methodological Guidelines

- Data Reproducibility : Follow Beilstein Journal guidelines for detailed experimental sections, including solvent purification, catalyst loadings, and reaction timelines. Report triplicate runs with statistical analysis (mean ± SD) .

- Computational Validation : Cross-check DFT results (e.g., Gaussian 16 with B3LYP/6-31G*) with experimental vibrational spectra (IR/Raman) to ensure accuracy in bond-length and charge distribution models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.